Methylarsonothioic O,S-Acid
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Overview
Description
Monomethyl Arsonothioic Acid is an organoarsenic compound with the molecular formula CH₅AsO₂S It is a derivative of arsenic acid where one of the hydroxyl groups is replaced by a methyl group and another by a thiol group
Preparation Methods
Monomethyl Arsonothioic Acid can be synthesized through several methods. One common synthetic route involves the reaction of arsenous acid with methyl iodide in the presence of a base such as sodium hydroxide.
Chemical Reactions Analysis
Monomethyl Arsonothioic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Monomethyl Arsonothioic Acid can yield methylarsonic acid .
Scientific Research Applications
Monomethyl Arsonothioic Acid has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a reference material in analytical chemistry . In biology and medicine, it is studied for its potential use in cancer treatment due to its ability to inhibit certain enzymes and pathways involved in cell proliferation . Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Monomethyl Arsonothioic Acid involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of cellular processes and ultimately cell death. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Monomethyl Arsonothioic Acid is similar to other organoarsenic compounds such as methylarsonic acid and dimethylarsinic acid. it is unique due to the presence of the thiol group, which imparts different chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other organoarsenic compounds may not be suitable .
Conclusion
Monomethyl Arsonothioic Acid is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers
Properties
Molecular Formula |
CH5AsO2S |
---|---|
Molecular Weight |
156.04 g/mol |
IUPAC Name |
dihydroxy-methyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/CH5AsO2S/c1-2(3,4)5/h1H3,(H2,3,4,5) |
InChI Key |
KNBCPBZYVCUDOM-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=S)(O)O |
Origin of Product |
United States |
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